3-(2-thienyl)-5H-indeno[1,2-c]pyridazin-5-one
Description
Properties
IUPAC Name |
3-thiophen-2-ylindeno[1,2-c]pyridazin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8N2OS/c18-15-10-5-2-1-4-9(10)14-11(15)8-12(16-17-14)13-6-3-7-19-13/h1-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXVYRMDNIFLLPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=NN=C(C=C3C2=O)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-thienyl)-5H-indeno[1,2-c]pyridazin-5-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-thiophenecarboxaldehyde with hydrazine to form a hydrazone intermediate, which then undergoes cyclization with an indanone derivative in the presence of a suitable catalyst . The reaction conditions often include heating and the use of solvents such as ethanol or acetic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Table 1: Representative Synthetic Routes and Yields
Functionalization at Key Positions
Substituents at C3 (thienyl group) and C8 influence both reactivity and bioactivity:
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C3 modifications : Electrophilic substitution on the thienyl ring (e.g., bromination, nitration) enhances electronic diversity .
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C8 substitutions : Alkoxy or benzyloxy groups are introduced via nucleophilic aromatic substitution, improving MAO-B inhibitory potency .
Table 2: Impact of Substituents on MAO-B Inhibition
| Compound | C3 Substituent | C8 Substituent | MAO-B IC₅₀ (µM) | Selectivity (MAO-B/MAO-A) |
|---|---|---|---|---|
| 3-(2-Thienyl) derivative | 2-Thienyl | H | 0.0044 | >10,000 |
| 3-(5-Bromo-2-furyl) analog | 5-Bromo-2-furyl | 4-Trifluorobutoxy | 0.0082 | >8,500 |
| 3-(Pyridin-2-yl) variant | Pyridin-2-yl | Benzyloxy | 0.061 | ~500 |
Domino and Multicomponent Reactions
The compound participates in aza-Diels–Alder and Michael addition cascades to form polycyclic systems:
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Domino cyclization : Reacts with α,β-unsaturated aldimines to yield spiro[indene-pyrano-pyridines] via sequential aza/oxa-Diels–Alder steps .
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Formal [3+3] cycloaddition : Generates dispiro[indene-cyclohexane-indene] derivatives through keto-enol tautomerization and nucleophilic additions .
Biological Activity-Driven Reactions
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MAO-B inhibition : The thienyl group enhances π-stacking in the enzyme’s active site, while C8 alkoxy groups occupy hydrophobic cavities .
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IDO/TDO selectivity : Derivatives show negligible activity against indoleamine/tryptophan dioxygenases, highlighting specificity for MAO-B .
Stability and Tautomerism
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Keto-enol equilibrium : The indenopyridazinone core undergoes tautomerization, influencing reactivity in nucleophilic additions .
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Conformational stability : Substituents like o-bromophenyl at C8 induce twist-boat cyclohexane conformations to minimize steric strain .
Key Research Findings
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Synthetic versatility : The compound serves as a platform for generating structurally diverse MAO-B inhibitors with sub-micromolar potency .
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Mechanistic insights : Domino reactions proceed via endo-transition states, favoring high diastereoselectivity (>80:20 dr) .
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Structure-activity relationships : Methoxy and halogen substituents at C3 significantly boost MAO-B inhibition compared to unsubstituted analogs .
Scientific Research Applications
Chemistry: Used as a precursor for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anti-inflammatory, analgesic, and anticancer agent.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-(2-thienyl)-5H-indeno[1,2-c]pyridazin-5-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in inflammatory processes, thereby exerting its anti-inflammatory effects . The compound’s structure allows it to fit into the active sites of these targets, blocking their activity and modulating biological responses.
Comparison with Similar Compounds
Comparison with Similar Compounds
The MAO-B inhibitory activity of 5H-indeno[1,2-c]pyridazin-5-one derivatives is highly sensitive to substitutions at the 3- and 8-positions of the core scaffold. Below is a comparative analysis of structurally related analogs:
Table 1: MAO-B Inhibition and Selectivity of 5H-Indeno[1,2-c]pyridazin-5-one Derivatives
Notes:
- Positional Sensitivity : Substitution at C3 is critical for MAO-B inhibition. While small lipophilic groups (e.g., methyl) enhance activity, bulky or polar groups (e.g., CF₃-phenyl, hydroxyl) reduce potency . The 2-thienyl group, with moderate size and lipophilicity, is hypothesized to balance π-π interactions and steric compatibility.
- Synergistic Effects: Combining C3 substitutions with hydrophobic C8 groups (e.g., m-Cl-benzyloxy in 9a) significantly boosts potency, as seen in the nanomolar-range Ki value of 0.11 µM .
- Selectivity : Derivatives with hydrophobic C3 substituents (e.g., methyl, thienyl) exhibit high selectivity for MAO-B over MAO-A (>7000-fold in some cases) due to MAO-B’s larger substrate cavity .
Molecular Docking Insights
- The 5H-indeno[1,2-c]pyridazin-5-one core aligns with MAO-B’s substrate cavity, while substituents at C3 and C8 extend into adjacent hydrophobic regions. For example, the 2-thienyl group’s sulfur atom may engage in van der Waals interactions, whereas the m-Cl-benzyloxy group in 9a occupies the entrance cavity .
- Bulky C3 substituents (e.g., CF₃-phenyl) clash with the cavity’s steric constraints, explaining their loss of activity .
Selectivity Against Other Enzymes
Biological Activity
3-(2-thienyl)-5H-indeno[1,2-c]pyridazin-5-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, synthesis methods, and relevant case studies.
Chemical Structure and Synthesis
This compound features a unique structure combining an indeno-pyridazinone core with a thienyl substituent. The synthesis typically involves the cyclization of 2-thiophenecarboxaldehyde with hydrazine, followed by cyclization with an indanone derivative under specific conditions. Various synthetic routes have been optimized for yield and purity, including the use of continuous flow reactors to enhance efficiency .
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit significant antimicrobial properties. For instance, compounds synthesized from this core have shown activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus. A notable study reported that certain derivatives had minimum inhibitory concentrations (MIC) comparable to standard antibiotics .
Anticancer Properties
The compound has also been investigated for its anticancer potential. A study demonstrated that specific derivatives displayed cytotoxicity against cancer cell lines such as HT-29 (colon cancer) and MCF-7 (breast cancer), with IC50 values indicating potent activity . The structure-activity relationship (SAR) analysis suggested that modifications at specific positions on the indeno-pyridazinone core significantly influenced anticancer efficacy .
Monoamine Oxidase Inhibition
One of the most compelling biological activities of this compound derivatives is their role as monoamine oxidase (MAO) inhibitors. These compounds have been shown to selectively inhibit MAO-B, which is relevant for treating neurodegenerative disorders such as Parkinson's disease. The inhibition potency was found to be influenced by the substitution patterns on the indeno-pyridazinone core, with specific lipophilic groups enhancing activity .
The biological activity of this compound can be attributed to its interaction with various molecular targets. For example:
- Antimicrobial Mechanism : It is hypothesized that these compounds disrupt bacterial cell wall synthesis or inhibit essential metabolic pathways.
- Anticancer Mechanism : The inhibition of specific signaling pathways involved in cell proliferation and survival has been proposed.
- MAO Inhibition : The binding affinity to MAO-B suggests a competitive inhibition mechanism where these compounds occupy the active site of the enzyme, preventing substrate metabolism .
Table 1: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
